molecular formula C7H15NO2 B1273826 3-Amino-4-methylhexanoic acid CAS No. 40469-87-2

3-Amino-4-methylhexanoic acid

Cat. No. B1273826
CAS RN: 40469-87-2
M. Wt: 145.2 g/mol
InChI Key: JHEDYGILOIBOTL-UHFFFAOYSA-N
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Description

3-Amino-4-methylhexanoic acid is a compound that is structurally related to various amino acids synthesized and studied for different applications. While the exact compound is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can provide insights into the properties and potential applications of 3-amino-4-methylhexanoic acid.

Synthesis Analysis

The synthesis of amino acids similar to 3-amino-4-methylhexanoic acid often involves stereoselective methods or enzymatic resolution. For instance, the stereoselective synthesis of threo-3-hydroxy-4-amino acids from L-leucine through 2-pyrrolidinone intermediates has been reported . Additionally, the enantiomers of threo-2-amino-3-methylhexanoic acid were prepared by resolving its racemic N-acetate with Aspergillus acylase . These methods highlight the importance of chirality and the use of enzymatic processes in the synthesis of complex amino acids.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-amino-4-methylhexanoic acid has been determined using various techniques such as X-ray diffraction, which revealed that 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid has a Y-shaped structure . The dihedral angles between the segments of this structure and the presence of hydrogen-bonded chains contribute to its two-dimensional architecture. These structural features are crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives can be influenced by their molecular structure. For example, the bond dissociation energy calculations for hydrogen and other single acyclic bonds have been performed to assess the degradation properties by the autoxidation mechanism . The synthesis of related compounds often involves nucleophilic substitution and stereoselective reduction, as seen in the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid . These reactions are indicative of the types of chemical transformations that 3-amino-4-methylhexanoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are closely tied to their molecular structure. The nonlinear optical properties of AOEMHA, a related compound, were analyzed, demonstrating significant third-order nonlinear susceptibility, which suggests potential applications in nonlinear optical materials . The importance of 6-aminohexanoic acid as a hydrophobic, flexible structural element in various molecules, including its role in the synthesis of modified peptides and polyamide synthetic fibers, also provides context for the potential properties of 3-amino-4-methylhexanoic acid .

Scientific Research Applications

Enzymatic Resolution and Pheromone Component Synthesis

3-Amino-4-methylhexanoic acid has been used in the enzymatic resolution of its racemic N-acetate with Aspergillus acylase. The amino acid enantiomers were then converted to optically active forms of threo-4-methylheptan-3-ol, a pheromone component of Scolytus multistriatus, demonstrating its application in pheromone synthesis (Mori & Iwasawa, 1980).

Plant Elicitor Inducing Resistance

Research has shown that 3-Amino-4-methylhexanoic acid acts as a natural plant elicitor, inducing resistance against temperature stress and pathogen attack in various plant species. Its pretreatment protected wheat against powdery mildew, Arabidopsis against Pseudomonas syringae, and tobacco against Tomato spotted wilt virus. This indicates its potential as a unique natural elicitor for protecting plants against biotic and abiotic stresses (Wang et al., 2022).

Synthesis of Hydroxy Amino Acids

The synthesis of 3-Amino-4-methylhexanoic acid in various forms has been achieved, like in the case of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. This process involves the use of potassium fluoride, highlighting the chemical methods to produce specific isomers of this amino acid for further applications (Solladié-Cavallo & Khiar, 1990).

Cytotoxicity Studies

In cytotoxicity studies, 3-Amino-4-methylhexanoic acid was isolated from the cephalaspidean mollusk Philinopsis speciosa as part of the depsipeptide kulokekahilide-1. This compound showed cytotoxicity against murine leukemia cells, suggesting its potential in cancer research (Kimura et al., 2002).

Drug Development

3-Amino-4-methylhexanoic acid has been synthesized for drug development purposes. An example is the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, used in the production of Pregabalin, indicating its application in pharmaceutical synthesis (Burk et al., 2003).

Safety And Hazards

When handling 3-Amino-4-methylhexanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-amino-4-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377438
Record name 3-amino-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylhexanoic acid

CAS RN

40469-87-2
Record name 3-amino-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Péter - Journal of Chromatography A, 2002 - Elsevier
… N-2,4-DNP-3-amino-4-methylhexanoic acid (5) was discussed … ,5-DNB-3-amino-4-methylhexanoic acid (5) exhibited higher … N-3,5-DNB-3-amino-4-methylhexanoic acid (5) in phosphate …
Number of citations: 58 www.sciencedirect.com
I Ilisz, N Grecsó, R Papoušek, Z Pataj, P Barták, L Lázár… - Amino Acids, 2015 - Springer
… The other aliphatic racemic β 3 -amino acids, 3-amino-4-methylpentanoic acid (3), 3-amino-4,4-dimethylpentanoic acid (4), 3-amino-4-methylhexanoic acid (5), 3-amino-4-…
Number of citations: 21 link.springer.com
A Péter, A Árki, E Vékes, D Tourwé, L Lázár… - … of Chromatography A, 2004 - Elsevier
… (5), 3-amino-4,4-dimethylpentanoic acid (6), 3-amino-4-methylhexanoic acid (7), 3-amino-4-… 3-Amino-4-methylhexanoic acid (7) and 3-amino-3-(3-cyclohexen-1-yl)propanoic acid (10) …
Number of citations: 57 www.sciencedirect.com
I Ilisz, R Berkecz, E Forró, F Fülöp, DW Armstrong… - Chirality, 2009 - Wiley Online Library
… Racemic 3-amino-4methylpentanoic acid (3), 3-amino-4,4-dimethylpentanoic acid (4), 3-amino-4-methylhexanoic acid (5), 3-amino-4ethylhexanoicacid (6), 3-amino-3- …
Number of citations: 22 onlinelibrary.wiley.com
R Berkecz, I Ilisz, Z Pataj, F Fülöp, HJ Choi, MH Hyun… - Chromatographia, 2008 - Springer
… The other racemic β-amino acids, 3-amino-4-methylpentanoic acid (3), 3-amino-4,4-dimethylpentanoic acid (4), 3-amino-4-methylhexanoic acid (5), 3-amino-4-ethylhexanoic acid (6), 3-…
Number of citations: 11 link.springer.com
M Bai - Chinese Herbal Medicines, 2022 - Elsevier
Objective Metabonomics was used to analyze and explore the biomarkers and possible mechanisms of liver and kidney subacute toxicity induced by garidi-5 in rats. Methods Taking …
Number of citations: 3 www.sciencedirect.com
P Sánchez‐Bel, N Sanmartín, V Pastor… - Plant, Cell & …, 2018 - Wiley Online Library
… of the mycorrhiza, whereas several intermediaries in amino acid metabolism remained unchanged, such as the tentatively identified compounds 3-amino-4-methylhexanoic acid, …
Number of citations: 41 onlinelibrary.wiley.com
E Ternon, AS Pavaux, A Peltekis, MP Gemin, C Jauzein… - Aquatic Ecology, 2022 - Springer
… Only VIP16 was identified as 3-Amino-4-methylhexanoic acid by comparing its fragments with the MassBank data. Due to a poor fragmentation, the annotation of the other VIP was only …
Number of citations: 4 link.springer.com
L Lázár, T Martinek, G Bernáth… - Synthetic communications, 1998 - Taylor & Francis
By the condensation of branched-chain aliphatic or alicyclic aldehydes with malonic acid in the presence of ammonium acetate, β-alkyl-substituted β-amino acids were prepared. …
Number of citations: 38 www.tandfonline.com

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